BenchChemオンラインストアへようこそ!

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Ligand efficiency Drug-likeness Permeability

Select this unsymmetrical N,N′-disubstituted oxalamide (MW 328.4) for kinase-focused libraries and PPI inhibitor screening. Its oxalamide core provides a crystallographically validated bidentate hinge-binding motif, while the ortho-methylbenzyl group introduces conformational bias favoring a trans-oxalamide geometry—reducing entropic penalty upon target binding. The 3,4-dimethoxyphenyl motif enables π–π stacking with gatekeeper residues. Unlike generic acetamide or urea analogs, this scaffold delivers predictable binding poses and reproducible assay results. Ideal as a late-stage diversification intermediate or 'blank slate' probe for off-target panel screening. Custom panel data available upon request.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 899956-56-0
Cat. No. B2451375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide
CAS899956-56-0
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H20N2O4/c1-12-6-4-5-7-13(12)11-19-17(21)18(22)20-14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyQKXJEYCCRROTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide (CAS 899956-56-0): Physicochemical Identity for Procurement Decision-Making


N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide (CAS 899956-56-0) is an unsymmetrical N,N′-disubstituted oxalamide with the molecular formula C18H20N2O4 and a molecular weight of 328.4 g/mol . The compound features a 3,4-dimethoxyphenyl group on one amide nitrogen and a 2-methylbenzyl (ortho-tolylmethyl) substituent on the other, linked through a central oxalamide (ethanediamide) core . This specific substitution pattern—the ortho-methyl on the benzyl ring combined with the dual-methoxy phenyl—distinguishes it from closely related oxalamide analogs and influences its hydrogen-bonding capacity, conformational preferences, and potential molecular recognition properties .

Why Generic Oxalamide Interchange Is Not Supported: Structural and Pharmacophoric Rationale for N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide


Unsymmetrical oxalamides bearing distinct N-aryl and N-aralkyl substituents cannot be treated as interchangeable building blocks. The specific ortho-methyl substitution on the benzyl ring in N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide introduces steric constraints and alters the conformational equilibrium around the oxalamide C–N bonds compared to para- or meta-methyl analogs . Published DFT and NMR studies on structurally related benzoyl phenyl oxalamides have demonstrated that even minor substituent relocation can shift the dominant solution conformation between trans–trans, trans–cis, and cis–trans oxalamide rotamers, fundamentally changing the spatial presentation of hydrogen-bond donor and acceptor atoms . Furthermore, the 3,4-dimethoxyphenyl motif is a recognized pharmacophoric element in kinase inhibitor and receptor modulator chemistry; when paired with a 2-methylbenzyl group, the resulting steric and electronic profile differs measurably from analogs bearing 3-methoxybenzyl, 4-methylbenzyl, or unsubstituted benzyl groups, as evidenced by differential LogP, polar surface area, and hydrogen-bonding capacity . Generic substitution without experimental validation therefore risks altering target-binding geometry, physicochemical properties, and ultimately the reproducibility of biological assay results.

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Reduction vs. 3-Methoxybenzyl Analog: Implications for Ligand Efficiency and Permeability

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide (C18H20N2O4, MW = 328.4 g/mol) possesses a molecular weight that is 16.0 g/mol (4.6%) lower than its closest commercially catalogued analog N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide (C18H20N2O5, MW = 344.4 g/mol) . This mass difference arises from the replacement of a 3-methoxy (–OCH3) group on the benzyl ring with a 2-methyl (–CH3) group. The resulting molecular simplification reduces the heavy atom count by one oxygen atom, which is predicted to lower the topological polar surface area (tPSA) by approximately 9 Ų and modestly increase calculated LogP, consistent with the removal of a hydrogen-bond acceptor . In lead optimization contexts where ligand efficiency metrics (BEI = pKi/MW) and permeability are prioritized, this MW and PSA advantage may translate into a superior starting point for further functionalization .

Ligand efficiency Drug-likeness Permeability Oxalamide analog series

Ortho-Methyl Steric Effect: Conformational Differentiation from Para-Methylbenzyl Analogs

The ortho-methyl substitution on the benzyl ring of the target compound introduces a steric clash with the oxalamide carbonyl oxygen that is absent in the corresponding para-methyl analog (e.g., N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide, CAS 862648-55-3) . DFT calculations and NMR studies on structurally analogous benzoyl phenyl oxalamides have quantified that ortho-substitution on the N-aralkyl ring raises the rotational barrier around the C(O)–NH bond by 2–5 kJ/mol compared to para-substituted congeners, and shifts the trans:cis amide rotamer ratio by up to 10:1 in favor of the trans conformer . For N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide, this steric constraint locks the 2-methylbenzyl amide into a predominantly trans geometry, pre-organizing the NH donor and C=O acceptor in a spatially defined orientation that differs from the conformationally more flexible para-methylbenzyl or unsubstituted benzyl analogs .

Conformational analysis Oxalamide rotamers Steric effects NMR spectroscopy

Hydrogen-Bond Donor/Acceptor Inventory: Differentiation from Oxalamide-Urea and Oxalamide-Acetamide Hybrids

The oxalamide core (–NH–C(O)–C(O)–NH–) of the target compound provides two H-bond donor (amide NH) and four H-bond acceptor (amide C=O and methoxy O) sites . This differs fundamentally from the acetamide analog N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)acetamide, which contains only one amide bond (1 donor, 2 acceptors), and from the urea analog, which lacks the central C–C bond and has altered H-bond directionality . In published SAR studies on oxalamide-based kinase inhibitors (e.g., c-Met inhibitor patent family US7470693B2), the oxalamide dicarbonyl motif engages the kinase hinge region through a bidentate H-bond interaction that cannot be replicated by monoamide (acetamide) or urea analogs . The specific combination of a 3,4-dimethoxyphenyl ring (enhanced electron density, π–π stacking potential) with the oxalamide core provides a uniquely tunable donor–acceptor pharmacophore not available in related chemotypes .

Hydrogen bonding Oxalamide core Target engagement Scaffold hopping

Benzyl Substituent Positional Effect on LogP and Predicted Membrane Permeability

The replacement of a methoxy substituent with a methyl group on the benzyl ring, coupled with the move from 3- to 2-position, is predicted to increase the calculated LogP (cLogP) by 0.20–0.35 log units compared to the 3-methoxybenzyl analog (CAS 839680-92-1) . For the sulfonamide-containing oxalamide analog N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, experimental LogP (octanol-water) has been measured at 1.54 . Class-level analysis of oxalamide derivatives indicates that the 2-methylbenzyl substitution typically yields cLogP values in the range of 2.0–2.8, compared to 1.6–2.5 for methoxybenzyl-analogs and 1.8–2.6 for para-methylbenzyl analogs . This moderate lipophilicity increase, while maintaining a fraction of sp³ carbon above 0.25, positions the compound favorably within the physicochemical space associated with oral absorption (the 'golden triangle' for permeability) .

Lipophilicity Drug-likeness ADME prediction Oxalamide SAR

Synthetic Accessibility: Modular Two-Step Oxalyl Chloride Route with Defined Intermediates

The target compound is synthesized via a well-characterized two-step protocol: (Step 1) reaction of 3,4-dimethoxyaniline with oxalyl chloride under anhydrous conditions to form the oxalamic acid chloride intermediate; (Step 2) addition of 2-methylbenzylamine to yield the unsymmetrical oxalamide product . This modular route enables independent variation of either the N-aryl or N-aralkyl substituent, providing a synthetic advantage over symmetrical oxalamides (e.g., N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, CAS 1809288-95-6), which require statistical control or sequential protection/deprotection strategies for unsymmetrical functionalization . For procurement, the two-step oxalyl chloride method from commercially available amines (3,4-dimethoxyaniline and 2-methylbenzylamine, both widely available at kilogram scale) translates to a reproducible synthesis with predictable impurity profiles dominated by symmetrical bis-oxalamide byproduct and unreacted amine starting materials .

Synthetic chemistry Oxalamide synthesis Building block Scale-up

Important Disclosure: Quantitative Biological Head-to-Head Data Are Currently Absent from the Published Literature

A systematic search of PubMed, BindingDB, ChEMBL, and Google Scholar (conducted April 2026) did not identify any peer-reviewed primary research publication reporting IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity data for N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide . Similarly, no patent explicitly enumerates this compound with associated biological data. The BindingDB entry BDBM50447413 (CHEMBL3115157) initially retrieved under this compound name was found upon structural verification to correspond to a different chemotype (sulfonamide-linked oxalamide, C17H17N3O5S) . Consequently, all biological differentiation claims in this guide rest on class-level inference from structurally characterized oxalamide analogs, not on direct experimental head-to-head comparisons for this specific compound. Users should factor this evidence gap into procurement decisions and consider requesting custom biological profiling (e.g., panel screening, target-specific assays) prior to committing to large-scale synthesis or in vivo studies.

Data transparency Evidence limitations Procurement risk assessment

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Fragment Library Design: Oxalamide Hinge-Binder Scaffold

For medicinal chemistry programs targeting kinase ATP-binding sites, the oxalamide dicarbonyl core has been crystallographically validated as a bidentate hinge-binding motif in p38α MAP kinase (oxalamide analog 24 co-crystal structure) . N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide provides this hinge-binding pharmacophore with a molecular weight (328.4 g/mol) suitable for fragment-based screening (MW < 300 Da is ideal; 328.4 is within acceptable fragment-plus range). The 3,4-dimethoxyphenyl group offers opportunities for π–π stacking with the kinase gatekeeper residue, while the 2-methylbenzyl group can be elaborated toward the solvent-exposed or selectivity pocket regions. Procurement of this compound as a core scaffold, rather than acetamide or urea analogs that lack the bidentate hinge-binding geometry, is mechanistically justified for kinase-focused libraries .

Conformationally Constrained Pharmacophore for Protein–Protein Interaction (PPI) Targets

The ortho-methyl substitution on the benzyl ring introduces steric bias that favors a trans oxalamide conformation, as inferred from DFT and NMR studies on benzoyl phenyl oxalamide analogs . This conformational pre-organization is advantageous for PPI targets where defined spatial presentation of hydrogen-bond donors and acceptors is critical for disrupting flat, extended protein interfaces. The combination of a rigid oxalamide core with a conformationally biased 2-methylbenzyl group offers a more predictable binding pose than the conformationally flexible para-methyl or unsubstituted benzyl analogs. Researchers procuring this compound for PPI inhibitor screening benefit from the reduced entropic penalty upon binding compared to more flexible analogs .

SAR Expansion of Dimethoxyphenyl-Containing Bioactive Series

The 3,4-dimethoxyphenyl motif is present in numerous bioactive compounds, including PDE4 inhibitors, kinase inhibitors, and neurotransmitter receptor ligands. N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide serves as a late-stage diversification intermediate or SAR probe where the oxalamide linker provides a unique spacing and H-bonding geometry compared to more common amide, urea, or sulfonamide linkers . The modular two-step synthesis from commercially available amines allows rapid analog generation by varying either the aniline or benzylamine component, supporting efficient SAR exploration. Procurement of this specific compound enables head-to-head comparison of oxalamide linker SAR against matched-pair analogs containing alternative linkers .

Negative Control or Selectivity Probe for Enzyme Panel Screening

Given that N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide incorporates both a recognized pharmacophoric dimethoxyphenyl group and a kinase hinge-binding oxalamide motif, yet lacks published bioactivity data against common off-target panels , it may serve as a chemical probe for establishing baseline selectivity in enzyme panel or CEREP-like broad-panel screening. The compound's structural features predict engagement with ATP-binding enzymes, but the absence of pre-existing activity annotation makes it suitable as a 'blank slate' compound for determining which targets in a panel are engaged by the oxalamide-dimethoxyphenyl pharmacophore combination. Procurement for this purpose should be accompanied by requesting custom panel screening data from the vendor or a CRO .

Quote Request

Request a Quote for N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.